Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate
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Overview
Description
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate, also known as Vitamin E TPGS, is a water-soluble form of Vitamin E that has been widely used in scientific research. This compound has numerous applications in various fields, including pharmaceuticals, food, and cosmetics.
Mechanism Of Action
The mechanism of action of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS is not fully understood. However, it is believed that the compound enhances drug solubility by forming micelles in aqueous solutions. The hydrophobic core of the micelle encapsulates the drug, while the hydrophilic shell stabilizes the micelle and prevents aggregation.
Biochemical And Physiological Effects
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS has been shown to be safe for human consumption. It is metabolized in the liver and excreted in the urine. The compound has antioxidant properties and has been shown to protect cells from oxidative damage. Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS has also been shown to enhance the absorption of fat-soluble vitamins, such as Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate A and Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate D.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS is its ability to enhance the solubility and bioavailability of poorly soluble drugs. It is also relatively non-toxic and has been shown to be safe for use in humans. However, one limitation of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS is its high cost compared to other solubilizing agents.
Future Directions
There are numerous future directions for the use of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS in scientific research. One area of interest is the development of new drug delivery systems using Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS as an emulsifier. Another area of interest is the investigation of the antioxidant properties of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS and its potential use in the prevention of oxidative stress-related diseases. Additionally, research could be conducted on the use of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS in the formulation of functional foods and nutraceuticals.
Synthesis Methods
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS can be synthesized by the esterification of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E succinate and polyethylene glycol (PEG). The reaction is carried out in the presence of a catalyst, such as triethylamine or dimethylaminopyridine. The resulting compound is then purified by column chromatography to obtain pure Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS.
Scientific Research Applications
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS has been extensively studied for its potential applications in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and docetaxel. Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate E TPGS has also been used as an emulsifier in the formulation of liposomes, microemulsions, and nanoemulsions.
properties
CAS RN |
18793-33-4 |
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Product Name |
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate |
Molecular Formula |
C9H10N2S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl 3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxy-6-pentylbenzoate |
InChI |
InChI=1S/C24H36O4/c1-6-8-9-13-19-16-21(25)20(23(26)22(19)24(27)28-7-2)15-14-18(5)12-10-11-17(3)4/h11,14,16,25-26H,6-10,12-13,15H2,1-5H3 |
InChI Key |
FKDGCPOFULLHJY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OCC)O)CC=C(C)CCC=C(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OCC)O)CC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
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